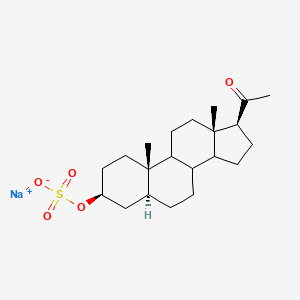
Vinorelbine N'b-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinorelbine N’b-Oxide is a derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine itself is widely used as an antineoplastic agent, particularly in the treatment of non-small cell lung cancer and breast cancer . Vinorelbine N’b-Oxide is one of the metabolites of vinorelbine, formed through the oxidation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of vinorelbine N’b-Oxide typically involves the oxidation of vinorelbine. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: Industrial production of vinorelbine N’b-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Vinorelbine N’b-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert it back to vinorelbine.
Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Vinorelbine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Vinorelbine N’b-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular processes and metabolism.
Medicine: Explored for its potential antineoplastic activity and as a biomarker for vinorelbine metabolism.
Industry: Utilized in the development of advanced drug delivery systems, including nanoparticle-based formulations
Mechanism of Action
Vinorelbine N’b-Oxide exerts its effects primarily by binding to tubulin, a protein essential for microtubule formation. This binding inhibits microtubule assembly, thereby arresting cell division at the metaphase stage. This mechanism is similar to that of vinorelbine, but the specific interactions and efficacy can vary due to the presence of the N’b-Oxide group .
Comparison with Similar Compounds
Vinorelbine N’b-Oxide is unique among vinca alkaloids due to its specific oxidation state. Similar compounds include:
Vinorelbine: The parent compound, widely used in cancer treatment.
Vinblastine: Another vinca alkaloid with a similar mechanism of action but different clinical applications.
Vincristine: Known for its use in treating leukemia and other cancers.
Vindesine: A derivative with modifications that alter its pharmacological properties
Properties
CAS No. |
74075-34-6 |
|---|---|
Molecular Formula |
C₄₅H₅₄N₄O₉ |
Molecular Weight |
794.93 |
Synonyms |
(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2-oxido-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-Aspidospermidine-3-carboxylic Acid Methyl Ester,_x000B_3’,4’-D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)




![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)
